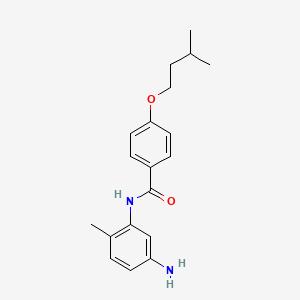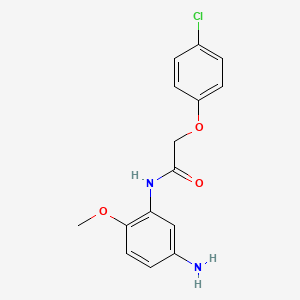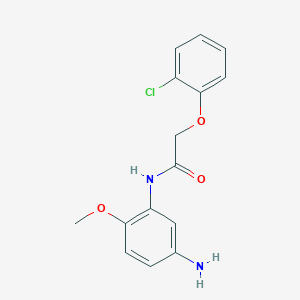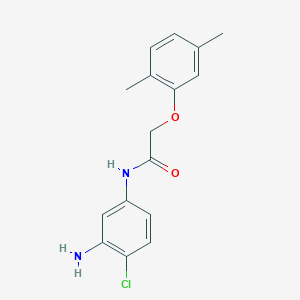
N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide
説明
N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide, also known as NAC, is a powerful and versatile chemical compound with a wide range of applications in scientific research. NAC is an organic compound that is composed of an amine, a chlorine atom, and a phenoxyacetic acid group. NAC is a white crystalline solid with a melting point of about 200°C and a boiling point of about 315°C. NAC has a molecular weight of about 192.6 g/mol and is soluble in water.
科学的研究の応用
Potential as Pesticides
Research on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which include compounds similar to N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide, has shown their potential as pesticides. These compounds have been characterized using X-ray powder diffraction, highlighting their structural properties and potential applications in pest control (Olszewska, Tarasiuk, & Pikus, 2011). Another study conducted in 2009 also examined similar derivatives, reinforcing the potential of these compounds in pesticide development (Olszewska, Tarasiuk, & Pikus, 2009).
Anticonvulsant Activity
A group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides, closely related to the target compound, were synthesized and investigated for their anticonvulsant activity. One of these compounds demonstrated significant effectiveness in preventing seizures in animal models, suggesting potential therapeutic applications for related compounds (Pękala et al., 2011).
Anticancer Properties
A compound closely related to N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide has been synthesized and found to target the VEGFr receptor, suggesting potential anticancer activity. This indicates that similar compounds may have applications in cancer treatment (Sharma et al., 2018).
Spectroscopic Characterization
The spectroscopic characterization of similar compounds has provided insights into their molecular structure and potential applications. This includes studies on vibrational signatures and the effects of rehybridization and hyperconjugation on the molecule's properties (Jenepha Mary, Pradhan, & James, 2022).
Structural Studies
Further structural studies have been conducted on various N-substituted acetamides, revealing details about their molecular conformations and intermolecular interactions. This research is crucial for understanding the physical and chemical properties of these compounds (Boechat et al., 2011).
特性
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-3-4-11(2)15(7-10)21-9-16(20)19-12-5-6-13(17)14(18)8-12/h3-8H,9,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKZRSPZYJSGNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




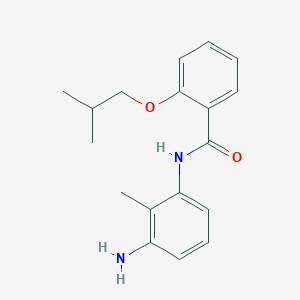
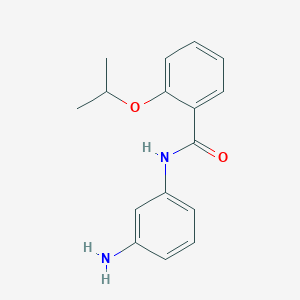
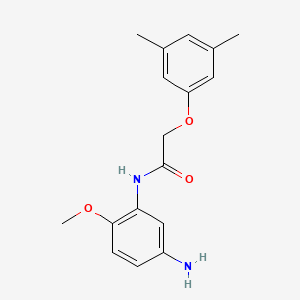
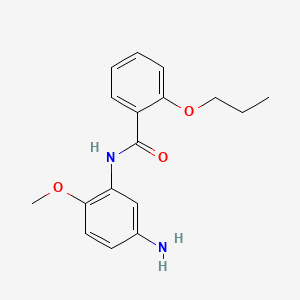
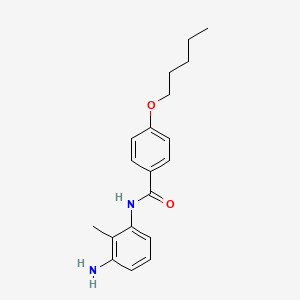
![N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385007.png)
![N-(3-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385008.png)
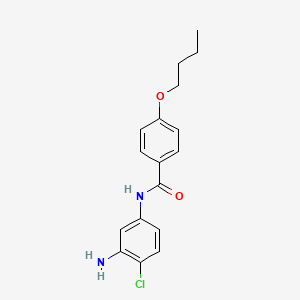
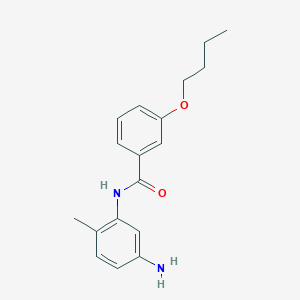
![N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385015.png)
